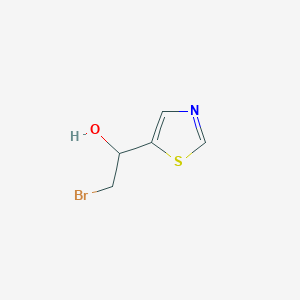

2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol

Description

2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-ol is a brominated secondary alcohol featuring a 1,3-thiazole heterocycle at the C1 position. This compound is of interest in medicinal and synthetic chemistry due to the reactive bromine atom and the hydroxyl group, which serve as handles for further functionalization. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, imparts electronic and steric effects that influence reactivity and molecular interactions.

Properties

CAS No. |

201470-18-0 |

|---|---|

Molecular Formula |

C5H6BrNOS |

Molecular Weight |

208.08 g/mol |

IUPAC Name |

2-bromo-1-(1,3-thiazol-5-yl)ethanol |

InChI |

InChI=1S/C5H6BrNOS/c6-1-4(8)5-2-7-3-9-5/h2-4,8H,1H2 |

InChI Key |

AWQIMFGXKJACBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)C(CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol typically involves the bromination of 5-thiazolemethanol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Alpha-Bromomethyl-5-thiazolemethanol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form thiazole derivatives with reduced functional groups.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution Reactions: Thiazole derivatives with various functional groups.

Oxidation Reactions: Thiazole aldehydes or carboxylic acids.

Reduction Reactions: Reduced thiazole derivatives.

Scientific Research Applications

Alpha-Bromomethyl-5-thiazolemethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.

Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-1-(Aryl)ethan-1-ols

Compounds such as (R)-(−)-2-Bromo-1-(4'-bromophenyl)ethan-1-ol (2b) and (S)-(+)-2-Bromo-1-(2'-methoxyphenyl)ethan-1-ol (2g) share the 2-bromoethanol backbone but differ in the aryl substituent. Key distinctions include:

- Synthetic Methods :

- 2b is synthesized via microbial reduction using Rhodotorula rubra (>99% conversion, 99% ee) , outperforming chemical methods like chiral boron-mediated reduction (94% ee) .

- 2g is obtained via LiBH₄ modified with chiral boron compounds (86% ee) , whereas racemic 2h (3'-methoxy derivative) uses NaBH₄ in water/dioxane .

- Reactivity : Electron-withdrawing groups (e.g., 4'-Br in 2b ) enhance electrophilicity at the brominated carbon, favoring nucleophilic substitution.

Thiazole-Substituted Bromoethanones

Compounds like 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS 7520-95-8) and 2-Bromo-1-(4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)ethan-1-one (CAS 845885-81-6) are ketone analogs of the target alcohol. Comparisons include:

- Physical Properties : The ketone derivatives exhibit higher melting points (e.g., 117–118°C for CAS 7520-95-8) compared to alcohols due to stronger intermolecular dipole interactions .

- Synthetic Utility : These ketones serve as precursors for alcohols via reduction. For example, 1-(2,4-dimethylthiazol-5-yl)-2-oxo-dimethylsulfonium bromide (2) is reduced to hydroxyl derivatives under mild conditions .

Pyrazole and Thiophene Derivatives

Compounds like 1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol (4a–d) and 2-(1,3-Benzothiazol-2-yl)-1-(2-bromo-5-methoxyphenyl)ethan-1-one demonstrate divergent bioactivity profiles:

- Yields : Pyrazole derivatives are synthesized in 53–98% yields via NaBH₄ reduction of ketones , comparable to microbial reductions of thiazole analogs.

Data Tables

Table 2. Physicochemical Properties of Thiazole Derivatives

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in CAS 845885-81-6) increase electrophilicity at C2, accelerating nucleophilic substitution .

- Spectroscopic Signatures : Hydroxyl protons in analogous alcohols resonate at δ ~13.18 ppm (¹H NMR), while IR shows O–H stretches near 3370 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.